molecular formula C10H12N4 B13097933 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine CAS No. 913322-68-6

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

Katalognummer: B13097933
CAS-Nummer: 913322-68-6
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: ZXAFKHNOPBDDAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine typically involves the condensation of appropriate pyrimidine and pyrrole derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidines under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the pyrrole moiety can bind to proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

913322-68-6

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

4-methyl-6-(1-methylpyrrol-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H12N4/c1-7-6-8(13-10(11)12-7)9-4-3-5-14(9)2/h3-6H,1-2H3,(H2,11,12,13)

InChI-Schlüssel

ZXAFKHNOPBDDAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)C2=CC=CN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.